4-(1,1-Diethylpropyl)phenol

Vue d'ensemble

Description

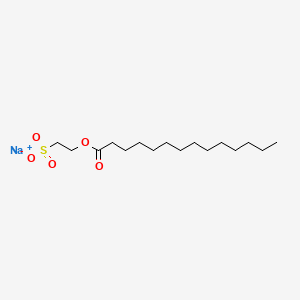

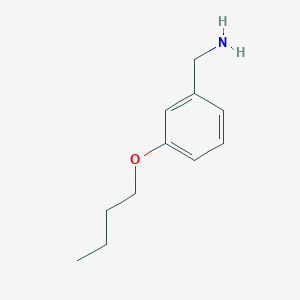

4-(1,1-Diethylpropyl)phenol , also known by other names such as p-tert-pentylphenol , p-tert-amylphenol , or 4-tert-amyphenol , is an organic compound with the chemical formula C₁₁H₁₆O . It falls under the category of phenolic compounds and exhibits interesting properties due to its unique structure .

Synthesis Analysis

The synthesis of 4-(1,1-Diethylpropyl)phenol involves the alkylation of phenol with 1,1-diethylpropyl chloride or a similar alkylating agent. The reaction typically occurs under acidic conditions, leading to the substitution of a hydrogen atom on the phenolic ring with the alkyl group .

Molecular Structure Analysis

The molecular structure of 4-(1,1-Diethylpropyl)phenol consists of a phenolic ring (benzene ring) with a tert-pentyl (1,1-diethylpropyl) group attached to one of the carbon atoms. The tert-pentyl group provides steric hindrance, affecting the compound’s reactivity and physical properties .

Applications De Recherche Scientifique

Applications in Chemistry and Catalysis

Selective Syntheses Using Cyclodextrins as Catalysts : Cyclodextrins, including hydroxypropyl cyclodextrins, have been used as catalysts in the selective synthesis of 4-(hydroxymethyl)phenol derivatives from phenol and formaldehyde, demonstrating enhanced selectivity and rate constants in synthesis processes (Komiyama, 1989).

Synthesis of Phenol Derivatives and Their Antioxidant Activities : Derivatives of phenol compounds like 4-(hydroxymethyl)-2-isopropyl-5-methylphenol have been synthesized and studied for their antioxidative properties, demonstrating significant potential in applications like food preservation and pharmaceuticals (Mastelić et al., 2008).

Biological and Health-Related Applications

Antioxidant Activity and Health Effects : Phenolic compounds like 4-(1,1-Diethylpropyl)phenol are part of a larger group known for their antioxidant properties and potential health benefits, such as reducing the risk of various health disorders due to their activity against oxidative stress (Shahidi & Ambigaipalan, 2015).

Pharmacological Review of Phenolic Acids : Phenolic acids, including derivatives of 4-(1,1-Diethylpropyl)phenol, have been extensively reviewed for their diverse biological and pharmacological effects such as antioxidant, antibacterial, and neuroprotective activities, highlighting their significance in the field of natural product research and therapeutic applications (Naveed et al., 2018).

Environmental and Material Science Applications

Hydrothermal Liquefaction of Plastics : Research on the hydrothermal liquefaction of polycarbonate plastics has identified phenol and its derivatives, including 4-isopropylphenol, as key products, indicating their role in the process of plastic recycling and sustainable waste management (Jin et al., 2020).

Detection of Chemicals Using Chemosensors : Derivatives of phenol, such as 4-(4-Nitrobenzylideneamine)phenol, have been utilized in the development of chemosensors for the selective detection of chemicals like fluoride and cyanide, indicating their potential in environmental monitoring and analytical chemistry (Nicoleti et al., 2012).

Propriétés

IUPAC Name |

4-(3-ethylpentan-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-4-13(5-2,6-3)11-7-9-12(14)10-8-11/h7-10,14H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQOBBOXCXWMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401029322 | |

| Record name | 4-(1,1-Diethylpropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-Diethylpropyl)phenol | |

CAS RN |

37872-24-5 | |

| Record name | 4-(1,1-Diethylpropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Pyridin-3-yl)methyl]imidazolidin-2-one](/img/structure/B3263650.png)